molecular formula C8H9BrN2O2 B2594902 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid CAS No. 2580254-65-3

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid

Cat. No.: B2594902
CAS No.: 2580254-65-3
M. Wt: 245.076
InChI Key: FBPDRMIFDRGJKE-UHFFFAOYSA-N
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Description

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a dimethylamino group, and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 6-(dimethylamino)pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener brominating agents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Esters and Amides: Formed from reactions with alcohols and amines, respectively.

Scientific Research Applications

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the dimethylamino group can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(dimethylamino)pyridine-2-carboxylic acid is unique due to the combination of the bromine atom, dimethylamino group, and carboxylic acid group on the pyridine ring. This combination provides a unique set of electronic and steric properties, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

3-bromo-6-(dimethylamino)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-11(2)6-4-3-5(9)7(10-6)8(12)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPDRMIFDRGJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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